molecular formula C11H11N3O2S B2458808 4-(1,2,3-thiadiazol-4-yl)phenyl N-ethylcarbamate CAS No. 337924-77-3

4-(1,2,3-thiadiazol-4-yl)phenyl N-ethylcarbamate

Cat. No.: B2458808
CAS No.: 337924-77-3
M. Wt: 249.29
InChI Key: VSHNRASUUBQGMG-UHFFFAOYSA-N
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Description

4-(1,2,3-thiadiazol-4-yl)phenyl N-ethylcarbamate (Molecular Formula: C11H11N3O2S, Molecular Weight: 249.29 g/mol) is a synthetic phenolic N-alkyl carbamate derivative of significant interest in medicinal chemistry research for its biological activity. Its primary research application is as an inhibitor of key enzymes within the endocannabinoid system. This compound is part of a series of para-substituted O-phenyl carbamates investigated for their ability to inhibit Fatty Acid Amide Hydrolase (FAAH), the main enzyme responsible for degrading the endocannabinoid anandamide . The structural motif of the 1,2,3-thiadiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a versatile scaffold in drug discovery known to contribute to broad pharmacological activities and favorable physicochemical properties . The mechanism of action for this class of compounds involves covalent interaction with the catalytic serine residue of serine hydrolases like FAAH, leading to enzyme inhibition and a subsequent increase in endogenous anandamide levels . This mechanism provides a valuable tool for researchers studying the physiological and pathophysiological roles of the endocannabinoid system in processes such as pain, inflammation, and neurological function. The structure-activity relationship (SAR) studies indicate that the inhibition potency is highly influenced by the shape and lipophilicity of the N-alkyl group of the carbamate moiety . This product is intended for research purposes only, strictly within laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions, consulting relevant safety data sheets prior to use.

Properties

IUPAC Name

[4-(thiadiazol-4-yl)phenyl] N-ethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c1-2-12-11(15)16-9-5-3-8(4-6-9)10-7-17-14-13-10/h3-7H,2H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHNRASUUBQGMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)OC1=CC=C(C=C1)C2=CSN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,3-thiadiazol-4-yl)phenyl N-ethylcarbamate typically involves the reaction of 4-(1,2,3-thiadiazol-4-yl)phenol with ethyl isocyanate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group (-OCONHCH2CH3) undergoes hydrolysis under acidic or basic conditions, producing distinct products:

Conditions Products Mechanism
Acidic (HCl, H2O)4-(1,2,3-thiadiazol-4-yl)phenol + ethylamine + CO2Protonation of the carbonyl oxygen, nucleophilic attack by water, and cleavage of the C–O bond .
Basic (NaOH, H2O)Sodium salt of 4-(1,2,3-thiadiazol-4-yl)phenol + ethylamine + CO2Deprotonation of the NH group, hydroxide attack at the carbonyl carbon, and subsequent fragmentation .

Thiadiazole Ring Reactivity

The 1,2,3-thiadiazole moiety participates in electrophilic substitution and ring-opening reactions :

Electrophilic Aromatic Substitution

The sulfur and nitrogen atoms direct electrophiles to specific positions:

  • Nitration : Concentrated HNO3/H2SO4 introduces nitro groups at the 5-position of the thiadiazole ring due to electron-withdrawing effects.

  • Halogenation : Cl2 or Br2 in acetic acid substitutes hydrogen at the 5-position, forming 5-halo derivatives.

Ring-Opening Reactions

Under reductive conditions (e.g., H2/Pd-C), the thiadiazole ring opens to form thiol intermediates, which can further react to generate disulfides or thioethers.

Carbamate Modifications

Reagent Reaction Product
Grignard reagents (RMgX)Nucleophilic substitution at the carbonyl carbonAlkylated urea derivatives
Hydrazine (NH2NH2)Formation of semicarbazide4-(1,2,3-thiadiazol-4-yl)phenyl semicarbazide

Phenyl Group Reactions

The para-substituted phenyl ring undergoes:

  • Sulfonation : Fuming H2SO4 introduces a sulfonic acid group at the 3-position.

  • Friedel-Crafts Alkylation : Limited reactivity due to electron-withdrawing thiadiazole.

Cross-Coupling Reactions

The thiadiazole ring facilitates palladium-catalyzed couplings:

Reaction Type Conditions Application
Suzuki-MiyauraPd(PPh3)4, K2CO3, aryl boronic acidBiaryl derivatives for pharmacological screening
Buchwald-HartwigPd2(dba)3, Xantphos, amineAmino-functionalized analogs

Stability Under Thermal and Photolytic Conditions

  • Thermal Decomposition : At >200°C, decarboxylation releases CO2, yielding 4-(1,2,3-thiadiazol-4-yl)phenylethylamine .

  • UV Exposure : Photooxidation generates sulfoxide derivatives, confirmed via LC-MS.

Comparative Reactivity with Analogues

Compound Key Structural Difference Reactivity Contrast
4-(1,2,3-thiadiazol-4-yl)phenyl butylcarbamate Longer alkyl chain (butyl vs. ethyl)Slower hydrolysis due to steric hindrance
2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehydeAldehyde substituentEnhanced electrophilicity at the aldehyde group

Scientific Research Applications

4-(1,2,3-Thiadiazol-4-yl)phenyl N-ethylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,2,3-thiadiazol-4-yl)phenyl N-ethylcarbamate involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of certain enzymes or proteins essential for the survival of bacteria or cancer cells. The thiadiazole ring is known to interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, leading to the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,2,3-Thiadiazol-4-yl)phenol
  • 4-(1,2,3-Thiadiazol-4-yl)phenyl N-methylcarbamate
  • 4-(1,2,3-Thiadiazol-4-yl)phenyl N-propylcarbamate

Uniqueness

4-(1,2,3-Thiadiazol-4-yl)phenyl N-ethylcarbamate is unique due to its specific ethylcarbamate group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications, making it a valuable subject of study .

Biological Activity

4-(1,2,3-thiadiazol-4-yl)phenyl N-ethylcarbamate is a compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article synthesizes current findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other relevant biological properties.

Synthesis and Structural Characteristics

The compound belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities. The synthesis typically involves the reaction of phenolic compounds with thiadiazole derivatives, leading to a range of substitutions that can enhance biological activity.

Biological Activity Overview

The biological activities of this compound primarily include:

  • Anticancer Properties : Research indicates that thiadiazole derivatives can inhibit various cancer cell lines through multiple mechanisms including apoptosis induction and inhibition of specific kinases.
  • Enzyme Inhibition : This compound may also act as an inhibitor for enzymes such as focal adhesion kinase (FAK) and topoisomerase II, which are critical in cancer cell proliferation and survival.
  • Inhibition of FAK : FAK is involved in cellular signaling pathways that promote cancer cell survival and proliferation. Inhibiting FAK can lead to reduced tumor growth.
  • Induction of Apoptosis : The compound has been shown to increase the proportion of apoptotic cells significantly in treated cancer cell lines compared to controls.

Efficacy Against Cancer Cell Lines

A summary of findings related to the anticancer efficacy of this compound is presented in the table below:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15.2Apoptosis induction
HEPG2 (Liver Cancer)10.5FAK inhibition
A549 (Lung Cancer)12.8Topoisomerase II inhibition
PC3 (Prostate Cancer)18.0Induction of cell cycle arrest

Case Studies

Several studies have highlighted the anticancer potential of thiadiazole derivatives:

  • Study by Sun et al. (2011) : This study synthesized a series of thiadiazole derivatives and evaluated their antiproliferative effects against various cancer cell lines. The results indicated significant cytotoxicity against HEPG2 cells with an EC50 value of approximately 10.79 µM .
  • Hosseinzadeh et al. (2013) : This research focused on a new series of thiadiazole derivatives showing promising anticancer activity against prostate and breast cancer cell lines . The study emphasized the structural modifications that enhanced biological activity.
  • Recent Findings (2023) : A comprehensive review highlighted that compounds with thiadiazole moieties exhibited increased apoptosis rates in MCF-7 cells compared to untreated controls . The mechanism was linked to the activation of caspases involved in programmed cell death.

Q & A

Q. What are the common synthetic routes for 4-(1,2,3-thiadiazol-4-yl)phenyl N-ethylcarbamate, and how can reaction conditions be optimized?

The synthesis typically involves coupling thiadiazole derivatives with carbamate precursors. Key variables include solvent choice (e.g., 1,4-dioxane, THF), catalysts (triethylamine, pyridine, K₂CO₃), and temperature (0–90°C). For example:

SolventCatalystTemperatureReaction Time
1,4-DioxaneTriethylamine90°C1 hour
THFPyridine + K₂CO₃0–25°C0.75 hours
Optimization can employ factorial design to assess interactions between variables, such as solvent polarity and catalyst basicity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming functional groups (e.g., thiadiazole ring, carbamate linkage) .
  • X-ray crystallography : Resolves molecular geometry (e.g., bond angles, torsion angles). For related carbamates, orthorhombic crystal systems with parameters like a=12.250a = 12.250 Å, b=10.876b = 10.876 Å, and Z=8Z = 8 have been reported .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks) .

Q. What standard assays evaluate its biological activity?

  • Antimicrobial : Broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria .
  • Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or hydrolases .

Q. What safety protocols are recommended for handling this compound?

  • Use PPE (gloves, lab coats, goggles) due to potential irritancy .
  • Work in a fume hood to avoid inhalation.
  • Store in airtight containers away from moisture and oxidizers .

Advanced Research Questions

Q. How can mechanistic insights into its synthesis be explored using computational chemistry?

Density Functional Theory (DFT) calculations can model reaction pathways, such as nucleophilic substitution at the carbamate group or thiadiazole ring formation. Transition state analysis (e.g., Gibbs free energy barriers) clarifies rate-determining steps . Molecular dynamics simulations may predict solvent effects on reaction efficiency .

Q. How can structural modifications enhance its pharmacokinetic properties?

  • Lipophilicity : Introduce substituents like trifluoromethyl groups to improve membrane permeability (logP optimization) .
  • Metabolic stability : Replace labile ester groups with bioisosteres (e.g., amides) to reduce hepatic clearance .
  • Solubility : PEGylation or salt formation (e.g., hydrochloride salts) for aqueous compatibility .

Q. How should contradictory data in biological assays be addressed?

  • Dose-response validation : Replicate assays across multiple cell lines or bacterial strains to rule out cell-specific effects .
  • Off-target profiling : Use proteome-wide affinity chromatography to identify unintended targets .
  • Theoretical alignment : Reconcile discrepancies with molecular docking results (e.g., binding affinity vs. observed activity) .

Q. What advanced separation techniques purify this compound from complex mixtures?

  • HPLC : Reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) .
  • Membrane filtration : Nanofiltration (MWCO 500 Da) to remove low-molecular-weight impurities .
  • Countercurrent chromatography : Solvent system optimization (e.g., hexane/ethyl acetate/methanol/water) for high-purity isolates .

Methodological Considerations

  • Theoretical frameworks : Link synthesis or bioactivity studies to broader concepts (e.g., Hammett substituent constants for electronic effects ).
  • Data reproducibility : Use Open Science Framework (OSF) to archive raw NMR/MS spectra and crystallographic data .

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